![molecular formula C9H7ClN2O2 B2523947 methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate CAS No. 1638763-95-7](/img/structure/B2523947.png)
methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
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Overview
Description
“Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a chemical compound . It is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives .
Synthesis Analysis
The synthesis of this compound has been reported with a yield of 76% . The synthesis process involves various chemical reactions and the use of different reagents .Molecular Structure Analysis
The molecular structure of “methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” has been analyzed using high-resolution X-ray diffraction data . The structure is complex, with various types of bonds and interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” have been studied . These reactions involve various types of bonds and interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” have been analyzed . The compound has a melting point of 212-214℃ .Scientific Research Applications
Biomedical Applications
“Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a type of 1H-pyrazolo[3,4-b]pyridine, which has been widely used in biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references . These compounds have diverse substituents at positions N1, C3, C4, C5, and C6 .
Fibroblast Growth Factor Receptor Inhibitors
This compound has shown potential as a potent inhibitor of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 .
Treatment of Hyperglycemia and Related Disorders
Due to the efficacy of these compounds to reduce blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Charge Density Distribution Studies
The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high resolution X-ray diffraction data . This can provide valuable insights into the electronic structure of the molecule .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit jak3, a member of the janus kinase family . These kinases play a crucial role in signal transduction for various cytokines and growth factors, which are essential for cell proliferation, differentiation, migration, and apoptosis .
Mode of Action
It’s suggested that the nh moiety at the c4-position of similar compounds is critical for jak inhibition . This implies that the compound might interact with its targets through hydrogen bonding or other types of molecular interactions, leading to changes in the target’s function .
Biochemical Pathways
If the compound acts as a jak inhibitor, it could potentially affect the jak-stat signaling pathway . This pathway is involved in many biological processes, including cell growth, differentiation, and immune response .
Result of Action
Similar compounds have shown efficacy in reducing blood glucose levels, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose .
properties
IUPAC Name |
methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-6(10)5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIQNEIFHMDHKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CN2)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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